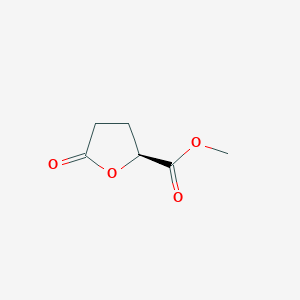

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-5-oxooxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHPZLNLFDYSTG-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451596 | |

| Record name | (S)-methyl 5-oxotetrahydrofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21461-85-8 | |

| Record name | Methyl (2S)-tetrahydro-5-oxo-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21461-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-methyl 5-oxotetrahydrofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate from L-glutamic acid: An In-depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, a valuable chiral building block in pharmaceutical and fine chemical industries. The synthesis commences from the readily available and enantiopure starting material, L-glutamic acid. This document will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, field-tested protocols, and offer insights into the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Significance of a Chiral Lactone

This compound is a versatile intermediate possessing a stereocenter and a reactive lactone functionality. Its structural features make it a sought-after precursor for the synthesis of a wide array of complex molecules, including bioactive natural products and pharmaceuticals. The ability to synthesize this compound in a stereochemically defined manner from an inexpensive natural amino acid like L-glutamic acid presents a significant advantage in terms of cost-effectiveness and sustainability in drug development and manufacturing.

Synthetic Strategy: A Two-Step Transformation

The synthesis of this compound from L-glutamic acid is efficiently achieved through a two-step process:

-

Diazotization and Intramolecular Cyclization: The primary amine of L-glutamic acid is converted to a diazonium salt, which is an excellent leaving group. Subsequent intramolecular nucleophilic attack by the γ-carboxylic acid group leads to the formation of the five-membered lactone ring, yielding (S)-5-oxotetrahydrofuran-2-carboxylic acid. This reaction proceeds with retention of configuration at the α-carbon.

-

Esterification: The resulting carboxylic acid is then esterified to the desired methyl ester. This can be accomplished through various standard methods, with Fischer esterification being a common and effective choice.

This strategic approach leverages the inherent chirality of L-glutamic acid to produce the target molecule with high enantiopurity.

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and process optimization.

The Diazotization of α-Amino Acids

The conversion of a primary amine to a diazonium salt is a well-established reaction in organic chemistry.[1] In the context of α-amino acids, the reaction is initiated by the in-situ formation of nitrous acid (HONO) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl).[1] The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the amino group of L-glutamic acid attacks the nitrosonium ion, initiating a cascade of proton transfers and dehydration steps that ultimately furnish the diazonium salt.

A key feature of the diazotization of α-amino acids is the subsequent intramolecular reaction. The diazonium group is an exceptionally good leaving group (N₂), and its departure is facilitated by the neighboring carboxyl group, which acts as an internal nucleophile. This intramolecular SN2-type reaction proceeds with inversion of configuration. However, due to the nature of the neighboring group participation, the overall stereochemical outcome is retention of the original stereochemistry of the L-glutamic acid.[2]

Diagram 1: Proposed Mechanism of Diazotization and Lactonization of L-Glutamic Acid

Caption: Overall synthetic pathway from L-glutamic acid.

Fischer-Speier Esterification

The esterification of the intermediate carboxylic acid to its methyl ester is typically achieved via the Fischer-Speier esterification.[3][4] This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol, acting as the nucleophile, then attacks the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final methyl ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is used, and/or the water formed is removed.[3]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Adherence to these procedures, coupled with in-process monitoring, will ensure a high-quality product.

Step 1: Synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Glutamic Acid | 147.13 | 10.0 g | 0.068 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.5 g | 0.109 |

| Hydrochloric Acid (conc.) | 36.46 | ~10 mL | - |

| Deionized Water | 18.02 | ~150 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add L-glutamic acid (10.0 g, 0.068 mol) and deionized water (100 mL). Stir to form a suspension.

-

Cool the suspension to 0 °C in an ice-water bath.

-

In a separate beaker, dissolve sodium nitrite (7.5 g, 0.109 mol) in deionized water (50 mL).

-

Slowly add the sodium nitrite solution to the L-glutamic acid suspension via the dropping funnel over a period of 1 hour, maintaining the reaction temperature at 0-5 °C. Vigorous stirring is essential during this addition.

-

After the addition is complete, slowly add concentrated hydrochloric acid (~10 mL) dropwise until the solution is acidic to litmus paper.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 18 hours. The solution will turn a pale yellow.

-

Remove the water from the reaction mixture by rotary evaporation under reduced pressure at a bath temperature not exceeding 50 °C. This will yield a viscous, oily residue.

-

To the residue, add ethyl acetate (150 mL) and stir for 30 minutes. A white solid (inorganic salts) will precipitate.

-

Filter the mixture to remove the solid precipitate. Wash the solid cake with additional ethyl acetate (2 x 50 mL).

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to afford (S)-5-oxotetrahydrofuran-2-carboxylic acid as a pale yellow oil or a solid syrup.[5] The product can be used in the next step without further purification.

Expected Yield: ~8.6 g (98%)

Step 2: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-5-oxotetrahydrofuran-2-carboxylic acid | 130.10 | ~8.6 g | ~0.066 |

| Methanol | 32.04 | 100 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 1 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Dissolve the crude (S)-5-oxotetrahydrofuran-2-carboxylic acid (~8.6 g) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Carefully add concentrated sulfuric acid (1 mL) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a colorless oil.

Expected Yield: ~8.0 g (84% over two steps)

Diagram 2: Experimental Workflow

Caption: A streamlined workflow for the two-step synthesis.

Product Characterization: Validation of Synthesis

The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the methoxy group (a singlet around 3.8 ppm), the proton at the C2 position (a multiplet around 4.9 ppm), and the methylene protons of the lactone ring (multiplets between 2.2 and 2.7 ppm). |

| ¹³C NMR | The spectrum should display signals for the ester carbonyl carbon (~172 ppm), the lactone carbonyl carbon (~177 ppm), the methoxy carbon (~53 ppm), the C2 carbon (~78 ppm), and the two methylene carbons of the ring (~28 and ~29 ppm). |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (144.13 g/mol ). |

| Optical Rotation | A measurement of the specific rotation should confirm the enantiomeric purity of the (S)-isomer. |

Conclusion: A Robust and Scalable Synthesis

The synthesis of this compound from L-glutamic acid is a reliable and efficient process. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers and drug development professionals can consistently produce this valuable chiral intermediate in high yield and purity. The use of an inexpensive and readily available starting material further enhances the appeal of this synthetic route for large-scale applications.

References

-

NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]

-

SpectraBase. Methyl 5-oxotetrahydrofuran-2-carboxylate. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

- Google Patents. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.

-

ScienceMadness. 5-Oxo-2-tetrahydrofurancarboxylic acid (butyrolacton-5-carboxylic acid) from glutamic acid. [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

- Google Patents. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs.

-

Organic Chemistry Portal. Methyl Esters. [Link]

-

Organic Syntheses. Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E)-5-oxo-3-s. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

YouTube. CHEM 2325 Module 23: Esterification via Alkylation. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]

-

NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

SpectraBase. Methyl 5-oxotetrahydrofuran-2-carboxylate - Optional[MS (GC)] - Spectrum. [Link]

Sources

physicochemical properties of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Introduction

This compound is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. As a derivative of (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid, it belongs to the γ-lactone class of compounds, a structural motif present in numerous natural products exhibiting diverse biological activities.[1] The presence of a defined stereocenter at the C2 position makes it a valuable chiral building block for the asymmetric synthesis of complex molecular targets.[2] This guide provides a comprehensive overview of its physicochemical properties, analytical characterization protocols, and chemical stability, offering a critical resource for researchers engaged in its synthesis, handling, and application. The strategic introduction of the methyl ester group, in place of the carboxylic acid, significantly modulates properties such as solubility and reactivity, which can be leveraged in drug design to enhance pharmacokinetic profiles.[3][4]

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and internationally recognized identifiers. This compound is structurally defined by a five-membered lactone ring with a methoxycarbonyl group at the C2 position, which is a chiral center with the (S) configuration.

| Identifier | Value | Source(s) |

| IUPAC Name | methyl (2S)-5-oxooxolane-2-carboxylate | [5] |

| CAS Number | 3885-29-8 | [5] |

| Molecular Formula | C₆H₈O₄ | [5] |

| Molecular Weight | 144.13 g/mol | [5] |

| Canonical SMILES | COC(=O)C1CCC(=O)O1 | [5] |

| InChI Key | AFHPZLNLFDYSTG-UHFFFAOYSA-N | [5] |

Core Physicochemical Properties

The physical state and solubility of a compound dictate its handling, reaction conditions, and formulation possibilities. While some data for the methyl ester is sparse, properties can be inferred from its structure and data available for the parent carboxylic acid. The ester is generally more soluble in organic solvents than its carboxylic acid precursor.[3]

| Property | Value | Notes | Source(s) |

| Appearance | White to light yellow crystalline powder | Data for the parent carboxylic acid. | [6][7] |

| Melting Point | 71-73 °C | Data for the parent carboxylic acid. | [6][8] |

| Boiling Point | 150-155 °C / 0.2 mmHg | Data for the parent carboxylic acid. | [6][8] |

| Solubility | Soluble in Acetone | Data for the parent carboxylic acid. | [6][7] |

| Optical Activity | [α]20/D +14° (c=5, MeOH) | Data for the parent carboxylic acid. | [6][8] |

| pKa | ~3.11 (Predicted) | Data for the parent carboxylic acid. Not applicable to the ester. | [6][7] |

Solubility Profile: A Causal Analysis

The enhanced solubility of the methyl ester compared to its parent acid in less polar organic solvents is a direct consequence of the masking of the highly polar carboxylic acid group. The carboxylic acid can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions and often dimerization, which increases lattice energy and reduces solubility. By converting the -COOH to a -COOCH₃ group, the hydrogen bond donating ability is eliminated, reducing the molecule's overall polarity and making it more compatible with a wider range of organic solvents. This is a critical consideration for its use in synthetic reactions where homogeneity is required.

Spectroscopic and Analytical Characterization

Unambiguous characterization is paramount for ensuring material quality and validating experimental outcomes. A multi-technique approach is necessary to confirm the structure, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The expected spectra provide a unique fingerprint of the compound.

-

¹H NMR: The proton spectrum will feature a characteristic singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. The proton at the chiral center (C2) will appear as a multiplet, coupled to the two diastereotopic protons on C3. The C3 and C4 protons will present as complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon spectrum will show six distinct signals. Key resonances include the two carbonyl carbons (lactone and ester) in the 170-180 ppm region, the methoxy carbon (-OCH₃) around 50-55 ppm, and three signals for the sp³ hybridized carbons of the tetrahydrofuran ring.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Solvent Choice Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by the carbonyl stretches.

-

Lactone C=O Stretch: A strong absorption band is expected around 1770 cm⁻¹. The higher frequency compared to a standard ketone is due to the ring strain of the five-membered ring.

-

Ester C=O Stretch: A strong absorption band is expected around 1740 cm⁻¹.

-

C-O Stretches: Multiple bands in the 1250-1000 cm⁻¹ region will correspond to the C-O single bond stretches of the ester and lactone moieties.

The absence of a broad absorption band in the 3300-2500 cm⁻¹ region confirms the successful esterification of the parent carboxylic acid.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Molecular Ion: In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 145.1.

-

Fragmentation: Under Electron Ionization (EI), characteristic fragments may include the loss of the methoxy group ([M-31]⁺) or the methoxycarbonyl group ([M-59]⁺).

Chiral Analysis

For a compound defined by its stereochemistry, confirming enantiomeric purity is non-negotiable, particularly in a pharmaceutical context.

-

Column Selection: The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating enantiomers of lactones and esters. The causality lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

-

Mobile Phase Optimization: A typical mobile phase consists of a mixture of hexane or heptane and an alcohol modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomers with reasonable retention times. A typical starting point is 90:10 (v/v) Hexane:Isopropanol.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

-

Detection: Use a UV detector, typically set to a wavelength where the carbonyl chromophore absorbs (e.g., 210-220 nm).

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100. This protocol is a self-validating system; a pure, single peak on a validated chiral method provides high confidence in the enantiopurity.[9]

Chemical Stability and Handling

Understanding a compound's stability is crucial for ensuring its integrity during storage and use.

Hydrolytic Stability

The γ-lactone ring is susceptible to hydrolysis, a ring-opening reaction, under both acidic and basic conditions, which is accelerated at higher temperatures.[10][11] Similarly, the methyl ester can be hydrolyzed back to the carboxylic acid. The mechanism in basic conditions involves nucleophilic attack by a hydroxide ion on the electrophilic carbonyl carbon. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing its electrophilicity towards attack by water.

Recommended Storage

To mitigate degradation, the compound should be stored in a cool, dry environment. Supplier recommendations often specify storage under an inert gas (nitrogen or argon) at 2-8°C.[6][7] This precaution is taken to protect against atmospheric moisture, which could lead to slow hydrolysis over time.

Synthesis and Reactivity Overview

The primary route to this compound involves the esterification of its parent carboxylic acid. The carboxylic acid itself is commonly synthesized from L-glutamic acid, a readily available chiral starting material.[6][12] An alternative, more direct asymmetric route involves the enantioselective hydrogenation of dialkyl 2-oxoglutarates over a modified platinum catalyst.[2]

Caption: Synthetic workflow from L-glutamic acid.

Relevance in Drug Discovery and Development

Chiral synthons are the cornerstone of modern pharmaceutical synthesis. This compound serves as a versatile intermediate, providing a scaffold with a defined stereocenter that can be elaborated into more complex drug candidates. The lactone can be opened to reveal two distinct functional groups, providing a handle for further chemical modification. The role of the methyl group is not passive; it improves solubility in organic media for synthesis and can block metabolic degradation at the carboxylate position, potentially improving the pharmacokinetic profile of a final drug molecule.[4]

Caption: Role as a versatile chiral building block.

Conclusion

This compound is more than a simple chemical intermediate; it is a precisely defined tool for the construction of chiral molecules. Its physicochemical properties, governed by the interplay between the lactone, the stereocenter, and the methyl ester, make it well-suited for applications in synthetic chemistry. A thorough understanding and application of the analytical techniques detailed herein are essential for any researcher or developer to ensure the quality, purity, and ultimate success of their scientific endeavors involving this valuable compound.

References

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from [Link]

-

ChemSrc. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. ChemSrc. Retrieved from [Link]

-

NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2021). Stability of Gamma-valerolactone Under Pulping Conditions as a Basis for Process Optimization and Chemical Recovery. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Retrieved from [Link]

-

Thieme. (n.d.). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis. Retrieved from [Link]

-

Journal of the American Chemical Society. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. JACS. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. ResearchGate. Retrieved from [Link]

-

PubMed Central. (n.d.). Recognition of Chiral Carboxylates by Synthetic Receptors. PMC. Retrieved from [Link]

-

SciELO. (n.d.). Highly Stereoselective Synthesis of New γ-Lactone Subunits: Synthetic Studies toward (−)-Cleistenolide. SciELO. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Physics & Maths Tutor. Retrieved from [Link]

-

MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Retrieved from [Link]

-

LookChem. (n.d.). Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. LookChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

PubMed. (n.d.). [Application of methyl in drug design]. PubMed. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. University of Calgary. Retrieved from [Link]

-

MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. Retrieved from [Link]

-

MDPI. (n.d.). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. MDPI. Retrieved from [Link]

-

YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]

- 7. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID CAS#: 21461-84-7 [chemicalbook.com]

- 8. (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid 98 21461-84-7 [sigmaaldrich.com]

- 9. kbfi.ee [kbfi.ee]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to (S)-methyl 5-oxotetrahydrofuran-2-carboxylate: Synthesis, Properties, and Applications in Drug Development

Introduction: Identifying a Key Chiral Building Block

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate, also known as (S)-γ-carbomethoxy-γ-butyrolactone, is a versatile chiral intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure combines a reactive lactone ring with a stereocenter, making it an invaluable synthon for introducing chirality into complex target molecules.[] This guide provides an in-depth look at its synthesis from readily available starting materials, its key physicochemical properties, and its strategic application in the development of pharmaceuticals.

While the parent carboxylic acid, (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid, is well-documented with CAS Number 21461-84-7 , the specific CAS number for the (S)-methyl ester is less commonly cited.[2] The racemic version, methyl 5-oxotetrahydrofuran-2-carboxylate, is associated with CAS Number 3885-29-8. For the purpose of unambiguous stereochemical representation, this guide will refer to the parent acid's CAS number as the foundational reference point for its derivatives.

The core value of this molecule lies in its utility as a chiral building block, derived from the natural chiral pool—specifically, L-glutamic acid.[2][3] This provenance ensures high enantiomeric purity, a critical requirement in modern drug development where single-enantiomer drugs are paramount for specificity and safety.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a chiral synthon are the foundation of its utility. The properties of the parent carboxylic acid are well-characterized and provide a baseline for understanding its methyl ester derivative.

Chemical Structure Diagram

Caption: Structure of this compound.

Data Summary: Physicochemical Properties

The following table summarizes the known properties of the parent compound, (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid, which are essential for handling, reaction setup, and purification. The properties of the methyl ester are inferred where not explicitly found.

| Property | Value for (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid | Inferred Properties for Methyl Ester |

| CAS Number | 21461-84-7 | Not consistently available for (S)-enantiomer |

| Molecular Formula | C₅H₆O₄ | C₆H₈O₄ |

| Molecular Weight | 130.10 g/mol | 144.12 g/mol |

| Appearance | White to light yellow crystalline powder[2] | Colorless to light yellow oil/low-melting solid |

| Melting Point | 71-73 °C (lit.) | Expected to be lower than the acid |

| Boiling Point | 150-155 °C / 0.2 mmHg (lit.) | Expected to be distillable under vacuum |

| Optical Rotation | [α]20/D +14°, c=5 in methanol | Specific rotation will differ but maintain (+) sign |

| Solubility | Soluble in acetone[2] | Soluble in common organic solvents (EtOAc, DCM) |

| Storage | 2-8°C under inert gas (Nitrogen or Argon)[2] | 2-8°C, sensitive to moisture |

Synthesis Protocol: A Validated Pathway from L-Glutamic Acid

The most reliable and cost-effective synthesis of this compound begins with the readily available and enantiomerically pure amino acid, L-glutamic acid.[3] The process is a robust two-step sequence involving a diazotization-induced cyclization followed by a standard esterification.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound from L-Glutamic Acid.

Part 1: Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid (CAS: 21461-84-7)

This procedure is adapted from established literature methods.[2][4]

Causality and Experimental Rationale: The transformation of L-glutamic acid into the corresponding γ-lactone proceeds via a diazotization reaction. Sodium nitrite (NaNO₂) in the presence of a strong acid (HCl) generates nitrous acid in situ. This reacts with the primary amine of the amino acid to form a diazonium salt. This salt is an excellent leaving group (N₂ gas), and its departure facilitates an intramolecular nucleophilic attack by the γ-carboxylic acid, forming the stable five-membered lactone ring. Performing the initial addition at low temperatures (-5°C) is critical to control the exothermic reaction and prevent unwanted side reactions.

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL conical flask equipped with a magnetic stirrer, dissolve L-glutamic acid (10.07 g, 0.068 mol) in 20 mL of deionized water. Cool the flask in an ice-salt bath to an internal temperature of -5°C.

-

Reagent Addition: In a separate beaker, dissolve sodium nitrite (7.0 g, 0.102 mol) in 20 mL of water. Slowly add this solution, along with 40 mL of water and concentrated HCl (approx. 8 mL), to the cooled glutamic acid solution dropwise, ensuring the temperature does not rise above 0°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir continuously at room temperature for 12 hours. The evolution of N₂ gas will be observed.

-

Workup & Isolation:

-

Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure (vacuum evaporation) at a bath temperature below 50°C. This will yield a yellow, oily substance.

-

Dissolve the oily residue in ethyl acetate (EtOAc, 100 mL). Sodium chloride precipitate will form.

-

Filter the mixture to remove the solid NaCl, washing the solid with additional EtOAc (2 x 20 mL).

-

Combine the filtrate and washings and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Final Product: Filter off the Na₂SO₄ and concentrate the filtrate under reduced pressure to afford (S)-5-oxo-2-tetrahydrofuran carboxylic acid as a light yellow oil (Expected yield: ~8.1 g, 91.6%).[2]

Self-Validation System:

-

Yield: A yield approaching 90% indicates successful conversion.

-

Spectroscopy: The product can be validated by ¹H NMR spectroscopy. The expected signals in CDCl₃ are: δ 2.27-2.41 (m, 1H), 2.44-2.65 (m, 3H), 5.09 (m, 1H), and a broad signal for the carboxylic acid proton between 9.12-9.55 ppm.[2]

-

Mass Spectrometry: ESI-MS should show a peak at m/z 131.0 [M+H]⁺.[2]

Part 2: Fischer Esterification to this compound

This is a classic acid-catalyzed esterification.[5][6]

Causality and Experimental Rationale: The Fischer esterification is an equilibrium-controlled process.[5] An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. To drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is used as the solvent. This leverages Le Châtelier's principle. Water is generated as a byproduct; its removal also shifts the equilibrium forward.

Step-by-Step Protocol:

-

Reaction Setup: Place the crude (S)-5-oxo-2-tetrahydrofuran carboxylic acid (8.1 g, ~0.062 mol) in a 250 mL round-bottom flask. Add methanol (150 mL, a large excess) to dissolve the acid.

-

Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid (H₂SO₄) to the solution while stirring.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Workup & Isolation:

-

Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the final product, this compound, as a clear oil.

Self-Validation System:

-

TLC Analysis: Use a mobile phase like 1:1 Hexane:EtOAc. The product ester will have a higher Rf value than the starting carboxylic acid.

-

Spectroscopy: ¹H NMR will confirm the structure. Key changes from the starting material include the disappearance of the broad acid proton peak and the appearance of a sharp singlet around δ 3.7 ppm for the methyl ester protons (-OCH₃).

-

Purity: Gas chromatography (GC) can be used to assess the purity and enantiomeric excess (ee%) of the final product.

Applications in Drug Development & Chiral Synthesis

The γ-butyrolactone motif is a privileged structure found in numerous natural products and FDA-approved drugs.[7] The value of this compound lies in its ability to serve as a reliable source of the (S)-stereocenter at the C2 position, which can be elaborated into more complex side chains.

Key Roles in Synthesis:

-

Chiral Synthon: It provides a pre-defined stereocenter, avoiding the need for asymmetric synthesis or chiral resolution at later, more complex stages of a synthetic route. This is a cornerstone of efficient pharmaceutical manufacturing.[]

-

Intermediate for Statins: The chiral diol side chain common to many statin drugs, such as Atorvastatin (Lipitor) and Rosuvastatin (Crestor), can be synthesized from chiral precursors derived from lactones like the title compound.[8][9][10] While various synthetic routes to statins exist, many rely on building blocks that establish the correct stereochemistry early in the process.[11][12][13] The lactone can be opened and the resulting chain extended to form the characteristic dihydroxyheptanoate side chain of these HMG-CoA reductase inhibitors.[8]

-

Derivatizing Agent: The parent carboxylic acid is used as a chiral derivatizing agent for alcohols, allowing for the separation of enantiomers and the determination of enantiomeric purity via techniques like GC or NMR.[14]

The strategic importance of this building block is its direct lineage from the chiral pool, offering an economical and reliable pathway to enantiomerically pure intermediates essential for the synthesis of life-saving medicines.

References

-

5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7 | Chemsrc . [Link]

- US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates - Google P

-

Atorvastatin (Lipitor) by MCR - PMC - NIH . [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry . [Link]

-

A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - NIH . [Link]

-

A General Approach to Chiral Building Blocks via Direct Amino Acid-Catalyzed Cascade Three-Component Reductive Alkylations - ACS Publications . [Link]

- WO2005087723A1 - An improved process for the preparation of atorvastatin calcium - Google P

- WO2006100689A1 - Process for preparation of rosuvastatin - Google P

-

Atorvastatin (Lipitor®) by MCR - ResearchGate . [Link]

-

Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | lookchem . [Link]

-

An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium - Biomolecules & Therapeutics . [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube . [Link]

-

Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction - Scirp.org . [Link]

-

NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES - AWS . [Link]

-

Chiral crystallization of glutamic acid on self assembled films of cysteine - PubMed . [Link]

-

A Review on Synthesis and Applications of Statin Family . [Link]

-

Synthesis of the Related Substances of Rosuvastatin . [Link]

-

New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis - ACS Publications . [Link]

Sources

- 2. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. WO2007096751A1 - Process for the preparation of atorvastatin calcium - Google Patents [patents.google.com]

- 9. biomolther.org [biomolther.org]

- 10. jchemrev.com [jchemrev.com]

- 11. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]

- 12. WO2006100689A1 - Process for preparation of rosuvastatin - Google Patents [patents.google.com]

- 13. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 14. Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | lookchem [lookchem.com]

applications of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate in medicinal chemistry

An In-depth Technical Guide to the Applications of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate in Medicinal Chemistry

Foreword: The Strategic Value of Chiral Building Blocks in Modern Drug Discovery

In the landscape of contemporary drug development, the emphasis on stereochemical purity is paramount. The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure, with subtle changes in stereochemistry often leading to profound differences in efficacy and safety. It is within this context that chiral building blocks, such as this compound, emerge as indispensable tools for the medicinal chemist. These pre-synthesized, enantiomerically pure synthons provide a reliable and efficient means to introduce specific stereocenters into complex molecular architectures, thereby streamlining the path to novel drug candidates with optimized pharmacological profiles. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and, most importantly, the strategic .

Introduction to this compound: A Versatile Chiral Synthon

This compound, a derivative of (S)-pyroglutamic acid, is a bifunctional molecule featuring a γ-butyrolactone ring and a methyl ester. This unique combination of a reactive lactone and a readily modifiable ester group, coupled with a defined stereocenter at the C-2 position, makes it a highly valuable intermediate in asymmetric synthesis. The γ-butyrolactone moiety is a prevalent structural motif in a wide array of natural products and FDA-approved drugs, exhibiting diverse biological activities, including anticancer, and diuretic properties.[1] The (S)-configuration at the C-2 position allows for the stereospecific construction of more complex chiral molecules, a critical aspect in the design of drugs that interact with chiral biological targets like enzymes and receptors.

Table 1: Physicochemical Properties of this compound and its Parent Acid

| Property | This compound | (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid |

| CAS Number | 3885-29-8 | 21461-84-7 |

| Molecular Formula | C₆H₈O₄ | C₅H₆O₄ |

| Molecular Weight | 144.13 g/mol | 130.10 g/mol |

| Appearance | - | White to light yellow crystalline powder[2] |

| Melting Point | - | 71-73 °C |

| Boiling Point | - | 150-155 °C at 0.2 mmHg |

| Optical Activity | - | [α]20/D +14° (c=5 in methanol) |

Synthesis of the Chiral Precursor: From Amino Acid to Lactone

The primary route to this compound begins with the synthesis of its parent carboxylic acid, (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid. This chiral synthon is readily accessible from the inexpensive and naturally abundant amino acid, L-glutamic acid.[2] The synthesis proceeds via a diazotization reaction, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid

This protocol is adapted from established literature procedures.[2][3]

Materials:

-

L-Glutamic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a conical flask, dissolve L-glutamic acid in deionized water.

-

Cool the solution to -5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water to the cooled L-glutamic acid solution, while simultaneously adding hydrochloric acid. Maintain the temperature at -5°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir continuously at room temperature for 12 hours.

-

Subject the reaction mixture to vacuum evaporation at a temperature below 50°C to obtain a yellow oily substance.[2]

-

Dissolve the oily residue in ethyl acetate and filter to remove any solid precipitate. Wash the solid with additional ethyl acetate.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.[2]

-

Remove the solvent by vacuum concentration to yield (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid as a light yellow oil.[3]

Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is a standard esterification reaction. A common and effective method is the Fischer-Speier esterification.

Materials:

-

(S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic value of this compound lies in its ability to serve as a versatile starting material for a range of medicinally relevant scaffolds.

Synthesis of Anticancer Agents: The Case of Municatacin Analogs

The γ-butyrolactone core is a key feature of the annonaceous acetogenins, a class of natural products with potent cytotoxic and antitumor activities. (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, the precursor to the title methyl ester, has been utilized in the preparation of municatacin analogs, which have shown cytotoxic activity against tumor cells. The synthesis leverages the stereocenter of the starting material to construct the chiral core of the target molecules.

Diagram: Synthetic Utility of this compound

Caption: Synthetic pathways from this compound.

A Gateway to Chiral Nucleoside Analogs for Antiviral Therapy

The furanose ring of nucleosides is a key determinant of their biological activity. The tetrahydrofuran core of this compound makes it an attractive starting material for the synthesis of novel nucleoside analogs.[4][5] By strategically opening the lactone ring and modifying the resulting functional groups, it is possible to construct carbocyclic nucleoside analogs where the ring oxygen is replaced by a methylene group. These modifications can enhance metabolic stability and alter the conformational preferences of the nucleoside, potentially leading to improved antiviral activity and reduced toxicity.

Future Perspectives and Conclusion

The utility of this compound as a chiral building block in medicinal chemistry is well-established, although its full potential is yet to be realized. Its ready availability from L-glutamic acid, combined with its versatile chemical functionality, ensures its continued relevance in the synthesis of complex, stereochemically defined molecules. Future applications are likely to expand into the development of new classes of therapeutics, particularly in areas where control of stereochemistry is critical for target engagement and selectivity. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral synthons like this compound will undoubtedly play an increasingly important role in the discovery and development of the next generation of medicines.

References

-

Chemsrc. 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. [Link]

- Google Patents. CN101891716B - Synthesis method of S-beta-hydroxy-gamma-butyrolactone.

-

Zheng, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2357. [Link]

-

NIST WebBook. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

-

Kim, H., & Lee, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1465. [Link]

-

Chamarthi, N. R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(19), 4667-4672. [Link]

-

Repka, L. M., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 18(7), 1481-1488. [Link]

-

Gunic, E., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3656. [Link]

-

Chamarthi, N. R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(19), 4667-4672. [Link]

-

Lee, S. H., & Park, O. J. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(5), 817-828. [Link]

-

Matulic-Adamic, J., & Usman, N. (1994). Synthesis of nucleoside 5′-deoxy-5′-difluoromethylphosphonates. Tetrahedron Letters, 35(20), 3227-3230. [Link]

-

Galeyeva, Y., et al. (2009). Ex Chiral Pool Synthesis from a Highly Methyl-branched Wax Ester and Biological Properties of (+)-Capensifuranone. Zeitschrift für Naturforschung B, 64(6), 639-645. [Link]

-

LookChem. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. [Link]

-

Cong, Q. V. (2018). The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. Master's Theses, 123. [Link]

-

Kim, T., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Catalysis, 14(5), 3237-3245. [Link]

-

Singh, R. P., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

-

Smith, A. M., et al. (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 25(22), 5436. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]

- 3. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]

The Versatile Chiral Building Block: A Technical Guide to (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Abstract

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds continues to drive innovation in asymmetric synthesis. Chiral building blocks, readily available from the chiral pool, serve as invaluable starting materials for the construction of complex molecular architectures. Among these, (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, a derivative of L-glutamic acid, has emerged as a versatile and powerful synthon. This technical guide provides an in-depth exploration of its synthesis, key physicochemical properties, and strategic applications in the stereoselective synthesis of natural products and pharmaceutical agents. We will delve into the causality behind its reactivity and provide field-proven insights into its practical application, supported by detailed experimental protocols and authoritative references.

Introduction: The Strategic Advantage of a Chiral Lactone

This compound is a chiral γ-butyrolactone derivative that offers a unique combination of functionalities within a stereodefined framework. Its structure incorporates a lactone, an ester, and a chiral center at the C-2 position, making it a highly valuable intermediate for a variety of chemical transformations. The inherent chirality, derived from the readily available and inexpensive L-glutamic acid, obviates the need for often complex and costly asymmetric induction steps later in a synthetic sequence.

The lactone ring can be selectively opened by nucleophiles, the ester can be modified, and the carbon backbone can be functionalized, all while retaining the crucial stereochemical information. This guide will illuminate the pathways to harness this potential.

Synthesis and Physicochemical Properties

The journey to this compound begins with its parent carboxylic acid, which is accessible from the chiral pool.

Synthesis of the Precursor: (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid

The most common and efficient synthesis of the parent acid starts from L-glutamic acid. The reaction proceeds via a diazotization of the primary amine followed by an intramolecular cyclization.

Reaction Scheme:

Caption: Fischer esterification to the target methyl ester.

Experimental Protocol: Synthesis of this compound

-

Dissolve (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base such as sodium bicarbonate solution.

-

Remove the excess methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude methyl ester.

-

Purify the product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₄ | N/A |

| Molecular Weight | 144.12 g/mol | N/A |

| Appearance | Colorless oil or low-melting solid | [1] |

| Boiling Point | 150-155 °C at 0.2 mmHg (for the parent acid) | [2][3] |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ ~4.8-4.9 (m, 1H, H-2), 3.75 (s, 3H, -OCH₃), 2.5-2.7 (m, 2H, H-4), 2.2-2.4 (m, 2H, H-3). The chemical shifts and multiplicities are based on the analysis of structurally similar compounds. [4]* ¹³C NMR (CDCl₃, 100 MHz): δ ~175 (C=O, lactone), ~171 (C=O, ester), ~78 (C-2), ~52 (-OCH₃), ~29 (C-4), ~28 (C-3).

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 113) and the carbomethoxy group (-COOCH₃, m/z 85). This prediction is based on the fragmentation of the analogous ethyl ester. [5][6]

Applications in Asymmetric Synthesis

The true value of this compound lies in its application as a versatile chiral building block. Its stereocenter serves as a foundation for the synthesis of a wide array of complex molecules.

Diastereoselective Alkylation

The α-protons to the ester carbonyl can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate can then react with various electrophiles, such as alkyl halides, in a diastereoselective manner. The bulky lactone ring directs the incoming electrophile to the less hindered face, leading to high levels of stereocontrol. [7][8][9]

Caption: Diastereoselective alkylation workflow.

This strategy is fundamental in constructing quaternary stereocenters, which are common motifs in many natural products and pharmaceuticals.

Synthesis of Antiviral Nucleoside Analogues

The tetrahydrofuran core of the building block is structurally reminiscent of the ribose sugar found in nucleosides. This has been exploited in the synthesis of novel nucleoside analogues with potential antiviral activity. [10][11][12][13][14]The lactone can be reduced and the resulting diol can be further manipulated to introduce a nucleobase, leading to carbocyclic nucleoside analogues where the ring oxygen is replaced by a methylene group.

Conceptual Synthetic Pathway:

-

Reduction of the Lactone: The lactone can be selectively reduced to the corresponding lactol, or fully reduced to a diol using reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LAH).

-

Functional Group Interconversion: The resulting hydroxyl groups can be protected and manipulated to install a suitable leaving group for the introduction of a nucleobase.

-

Coupling with Nucleobase: The activated sugar analogue is then coupled with a protected nucleobase (e.g., uracil, thymine, adenine) to form the desired nucleoside analogue.

Precursor to Lignan Natural Products

Lignans are a large class of natural products possessing a wide range of biological activities. Many lignans feature a central furofuran or tetrahydrofuran core. This compound can serve as a chiral precursor to these core structures. [15][16][17][18][19]Through a series of transformations including reduction, olefination, and cyclization reactions, the simple chiral lactone can be elaborated into complex lignan skeletons.

A Key Intermediate in the Synthesis of (+)-Biotin

While multiple synthetic routes to (+)-biotin (Vitamin H) exist, several strategies rely on chiral precursors that can be derived from or are analogous to this compound. [1][20][21]The stereocenter at C-2 of the lactone can be homologated and transformed to establish the correct stereochemistry of the thiophane ring of biotin. The lactone itself can be converted into a key thiolactone intermediate, a common precursor in many biotin syntheses.

Conclusion: A Cornerstone of the Chiral Pool

This compound represents a prime example of the power of chiral pool synthesis. Its ready availability from L-glutamic acid, coupled with its dense and versatile functionality, makes it an exceptionally valuable tool for the modern synthetic chemist. The ability to control stereochemistry through diastereoselective reactions and to utilize the inherent chirality to construct complex natural products and drug candidates underscores its importance. As the demand for enantiopure pharmaceuticals grows, the strategic application of such well-defined chiral building blocks will continue to be a cornerstone of efficient and elegant molecular design and synthesis.

References

-

National Institute of Standards and Technology. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook, Mass Spectrum. Retrieved from [Link]

-

MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Retrieved from [Link]

-

LSU Scholarly Repository. (2007). The synthesis of new biotin derivatives and their bioactivity. Retrieved from [Link]

-

Universitat Autònoma de Barcelona. (2014). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. Retrieved from [Link]

-

Lin-Miao, G., et al. (2021). Biotin, a universal and essential cofactor: synthesis, ligation and regulation. FEMS Microbiology Reviews, 45(4). Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. Retrieved from [Link]

-

Cardiff University ORCA. (2022). Rational design of novel nucleoside analogues reveals potent antiviral agents for EV71. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

ResearchGate. (2018). Lignan synthesis a Biosynthesis of lignans; b proposed divergent.... Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Antiviral nucleoside analogs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Advances in the Synthesis of Lignan Natural Products. Retrieved from [Link]

-

ResearchGate. (2015). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]

-

ResearchGate. (2010). A New Synthetic Entry to Furofuranoid Lignans, Methyl Piperitol and Fargesin. Retrieved from [Link]

-

PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2000). Enantioselective Synthesis of the Tetrahydrofuran Lignans (–)- and (+)-Magnolone. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. kbfi.ee [kbfi.ee]

- 3. (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid 98 21461-84-7 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 6. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ddd.uab.cat [ddd.uab.cat]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. repository.lsu.edu [repository.lsu.edu]

- 21. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

derivatives of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Initiating Information Gathering

I'm starting with broad Google searches for "( S)-methyl 5-oxotetrahydrofuran-2-carboxylate." My aim is to build a solid foundation of information, focusing initially on synthesis, key properties, and known reactions. I'm hoping this will provide a clear understanding of the compound.

Expanding Search Parameters

I'm now expanding my search to derivatives of "( S)-methyl 5-oxotetrahydrofuran-2-carboxylate," particularly those with applications in drug development. I'm focusing on stereoselective synthesis methodologies to identify experimental protocols and mechanisms. I will look for authoritative sources to structure a guide, beginning with the core significance.

Deepening Data Acquisition

I'm now conducting in-depth Google searches to gather fundamental data on "( S)-methyl 5-oxotetrahydrofuran-2-carboxylate," concentrating on its synthesis, chemical attributes, and known derivatives. I'm also simultaneously exploring derivative applications in drug development and medicinal chemistry, pinpointing patented or clinically relevant compounds. I'm focusing on stereoselective synthesis and identifying solid experimental methods. Simultaneously, I'll compile authoritative sources to structure a guide, first introducing the core significance. I intend to incorporate data tables, Graphviz diagrams, and step-by-step protocols.

Gathering Initial Insights

I've made solid headway in my preliminary search. I've successfully located synthesis details for the parent compound, (S)-5-oxotetrahydrofuran-2-carboxylic acid, starting from L-glutamic acid. Further, I've unearthed information on relevant derivatives, specifically furan carboxylates, and their notable anticancer activities.

Expanding the Data Pool

My investigation expanded today, leading to a richer understanding. I now possess details on the synthesis of the parent compound, as well as several derivatives. I am still searching for broader classes of derivatives of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, with a focus on their applications in drug development, including mechanisms and protocols. Detailed synthesis methodologies are also needed.

Refining Search Parameters

I'm now refining my approach. While I have good background data, my focus shifts to this compound derivatives. I need specific derivatization examples at different ring positions, and detailed applications, mechanisms, and protocols for drug development. I am also looking for detailed synthesis methodologies for these derivatives, not just the parent compound.

Refining The Search

I've uncovered more targeted data with this second search pass. Specifically, I located a paper describing the synthesis of a γ-lactone carboxylic acid derivative, 2-(2-amino-2-phenylethyl)- 5-oxotetrahydrofuran-2-carboxylic acid, via microwave-assisted 1,3-dipolar cycloaddition. This information is key to further narrowing the focus.

Expanding The Scope

I found the recent search successful; I've expanded the focus by reviewing amide bond formation and peptide coupling, useful for the carboxylic acid. Also, I've found review articles on oxetane and aziridine ring-opening, which are analogous to lactone reactions. However, I still need more systematic information on this compound derivatives to understand how to derivatize at C3 and C4, and further ring-opening reactions.

Analyzing Key Syntheses

I've located a new paper detailing 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid synthesis using a microwave-assisted cycloaddition. The C2 derivatization example is useful, plus it hints at potential stem cell research applications. I also reviewed amide bond formation. More work is needed; I need a systematic overview of derivatives of this compound, with focus on C3/C4 derivatization and diversified ring-opening reactions, as well as more detailed experimental procedures.

Analyzing Lactone Synthesis

I've made some good progress. Recent searches yielded a study on synthesizing 3,4,5-substituted furan-2(5H)-one derivatives, which offers insights into substituted lactone ring construction, though not tetrahydrofuran cores directly. Also, I've gathered more details on the use of specific catalysts and protecting groups in relevant reactions. I'm now cross-referencing these findings with the target tetrahydrofuran structure.

Expanding Scope, Filling Gaps

I've broadened my focus. I uncovered uses of (S)-5-oxotetrahydrofuran-2-carboxylic acid as a chiral building block and relevant anticonvulsant activity data for alpha-substituted gamma-butyrolactones. Patents highlighted the broader applications of tetrahydrofuran derivatives, relevant for its overall importance. I still need more specifics on derivatization strategies for this compound, particularly substitutions at C3 and C4. I am also working on ring-opening reactions, requiring more examples and data.

Refining Search, Filling Gaps

I've made some good headway. Recently I reviewed studies on synthesizing 3,4,5-substituted furan-2(5H)-one derivatives, which inform substituted lactone ring construction, though not tetrahydrofuran cores. I also collected data on the use of (S)-5-oxotetrahydrofuran-2-carboxylic acid as a chiral building block and anticonvulsant activity of alpha-substituted gamma-butyrolactones. I have also seen patents demonstrating the broad applications of tetrahydrofuran derivatives. However, I still need information about derivatization strategies for this compound, especially substitutions at C3 and C4, and more examples of ring-opening reactions. I plan to refine the search.

Reviewing Synthesis Strategies

I've just been reviewing some crucial information I found on synthesizing substituted γ-butyrolactones and pyroglutamic acid derivatives. These structures are closely related to the target molecule, which gives me some great avenues to explore further!

Structuring Synthesis Information

I'm now structuring the synthesis guide logically, beginning with the core molecule synthesis and then detailing derivatization at various positions. I'm focusing on creating step-by-step protocols from the retrieved information, including analogies to 3,4-disubstituted tetrahydrofuran lignans and diastereoselective alkylation of pyroglutamic acid derivatives. I also intend to consolidate the information on hydroxy-substituted gamma-butyrolactones and the detailed protocol from the patent on Boc-L-Pyroglutamic acid methyl ester. Finally, I will address the anticonvulsant and neuroprotective activities in the pharmacological applications section.

Consolidating Found Information

I'm now consolidating the recent findings, focusing on structuring the guide. I'll begin with the core synthesis, then explore derivatization steps. I'm formulating step-by-step protocols using analogies to 3,4-disubstituted tetrahydrofuran lignans and pyroglutamic acid derivatives. The anticonvulsant and neuroprotective activities are also in my thoughts for the pharmacology section.

A Technical Guide to the Spectroscopic Characterization of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, a valuable chiral building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to this specific molecule.

Introduction

This compound (CAS No. 21461-85-8) is a chiral heterocyclic compound featuring both a lactone (cyclic ester) and a methyl ester functional group. Its stereochemistry and bifunctional nature make it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Accurate and thorough spectroscopic analysis is paramount to confirm its identity, purity, and stereochemical integrity. This guide will explain the causality behind experimental choices and provide a framework for interpreting the spectral data.

Synthesis and Sample Preparation

A common route to this compound involves the esterification of its parent carboxylic acid, (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid. The carboxylic acid can be synthesized from L-glutamic acid.

Experimental Protocol: Synthesis of this compound

-

Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid : L-glutamic acid is treated with an aqueous solution of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (typically around -5°C). This reaction facilitates a diazotization of the primary amine followed by an intramolecular nucleophilic attack of the carboxylate to form the lactone ring. The reaction mixture is typically stirred for several hours, allowing it to slowly warm to room temperature.

-

Work-up and Isolation of the Carboxylic Acid : The aqueous reaction mixture is then concentrated under reduced pressure. The resulting residue is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), and the solvent is evaporated to yield (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid.

-

Esterification to this compound : The crude carboxylic acid is dissolved in methanol (MeOH). A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added. The mixture is then heated to reflux for several hours to drive the Fischer esterification to completion.

-

Final Work-up and Purification : After cooling, the reaction mixture is neutralized, often with a saturated solution of sodium bicarbonate (NaHCO₃). The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed in vacuo. The final product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The choice of solvent is critical for NMR analysis; deuterated chloroform (CDCl₃) is a common choice for this compound due to its good solubilizing properties and relatively clean spectral window.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.85 | dd | 1H | H-2 |

| ~3.80 | s | 3H | -OCH₃ |

| ~2.70 - 2.50 | m | 2H | H-4 |

| ~2.50 - 2.30 | m | 2H | H-3 |

Interpretation:

-